molecular formula C8H14N2O B162518 2-Isopropyl-5-propyl-1,3,4-oxadiazole CAS No. 138723-97-4

2-Isopropyl-5-propyl-1,3,4-oxadiazole

Cat. No.: B162518
CAS No.: 138723-97-4
M. Wt: 154.21 g/mol
InChI Key: AHFUIKLSBDOXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-propyl-1,3,4-oxadiazole ( 138723-97-4) is a high-purity organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It belongs to the 1,3,4-oxadiazole family, a privileged scaffold in medicinal chemistry and materials science known for its remarkable thermal stability and diverse biological activities . This specific derivative features isopropyl and propyl substituents, which can be optimized to fine-tune the compound's lipophilicity and electronic properties, key factors in drug discovery for influencing bioavailability and target interaction . The 1,3,4-oxadiazole core is a validated pharmacophore with a broad spectrum of reported pharmacological activities. Researchers are particularly interested in these compounds for developing new antimicrobial agents, as some derivatives have demonstrated significant activity against drug-resistant strains of bacteria and Mycobacterium tuberculosis, potentially through inhibition of cell wall biosynthesis . Furthermore, this chemotype shows substantial promise in anticancer research; mechanism-based studies indicate that 1,3,4-oxadiazole conjugates can act by inhibiting critical enzymes involved in cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . The structural motif is also employed in materials science for creating functional polymers, organic light-emitting diodes (OLEDs), and fluorescent materials due to its favorable electron-accepting properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

138723-97-4

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-propan-2-yl-5-propyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H14N2O/c1-4-5-7-9-10-8(11-7)6(2)3/h6H,4-5H2,1-3H3

InChI Key

AHFUIKLSBDOXDK-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(O1)C(C)C

Canonical SMILES

CCCC1=NN=C(O1)C(C)C

Synonyms

1,3,4-Oxadiazole,2-(1-methylethyl)-5-propyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazoles

The biological activity of 1,3,4-oxadiazoles is highly dependent on substituent groups. For example:

  • Simple 1,3,4-Oxadiazoles : Unsubstituted derivatives exhibit moderate bioactivity but lack specificity.
  • Triazolo-Thiadiazole Derivatives : Compounds like 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles (from ) incorporate fused triazole and thiadiazole rings. These structures show superior antimicrobial activity against Staphylococcus aureus and E. coli due to increased aromaticity and electron-withdrawing groups .
Table 1: Structural and Functional Comparison
Compound Substituents/Ring System Key Bioactivity Synthesis Method
2-Isopropyl-5-propyl-1,3,4-oxadiazole Alkyl groups (C3H7, C3H7-i) Potential biofilm inhibition One-step synthesis
Triazolo[3,4-b]thiadiazoles Aryl groups, fused triazole-thiadiazole Antibacterial (Gram+ and Gram-) Mannich reaction
Nitrophenyl-triazolo-thiadiazoles Nitrophenyl groups Enhanced antimicrobial activity POCl3-mediated condensation

Q & A

Q. What are the common synthetic routes for 2-isopropyl-5-propyl-1,3,4-oxadiazole, and how are intermediates characterized?

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of acyl hydrazides. For example, hydrazide precursors are oxidized using reagents like H₂O₂ in the presence of I₂/K₂CO₃ to form the oxadiazole ring . Intermediate characterization often employs NMR (<sup>1</sup>H/<sup>13</sup>C) and FTIR spectroscopy to confirm functional groups, while mass spectrometry validates molecular weight. For regioselective substitution, HPLC or GC-MS can monitor reaction progress .

Q. How is the structural stability of 1,3,4-oxadiazole derivatives assessed under varying experimental conditions?

Stability studies involve exposing the compound to stressors like heat (thermogravimetric analysis, TGA), UV light (photodegradation assays), or acidic/alkaline environments. For instance, thermal stability is quantified via differential scanning calorimetry (DSC), while hydrolysis resistance is tested by monitoring pH-dependent decomposition using LC-MS .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To identify proton environments and confirm substitution patterns.
  • FTIR : To detect C=N and C-O-C stretching vibrations (~1600 cm⁻¹ and 1250 cm⁻¹, respectively).
  • X-ray crystallography : For absolute configuration determination, particularly when isomerism is possible .

Advanced Research Questions

Q. How do substituents (isopropyl vs. propyl) influence the bioactivity of 1,3,4-oxadiazole derivatives?

Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

  • Antimicrobial activity : Bulkier isopropyl groups may enhance lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus). Propyl chains might optimize steric interactions with enzyme active sites .
  • Antifungal activity : Electron-withdrawing substituents (e.g., nitro groups) on the oxadiazole ring can disrupt fungal cytochrome P450 enzymes .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 1,3,4-oxadiazoles?

Contradictions often arise from variations in assay conditions. Mitigation strategies include:

  • Standardized protocols : Use consistent bacterial strains (e.g., ATCC controls) and MIC/MBC endpoints.
  • Comparative studies : Test compounds alongside reference drugs (e.g., amoxicillin) under identical conditions .
  • Meta-analysis : Cross-reference data with computational models (e.g., molecular docking against Bacillus subtilis FabI enzyme) to identify outliers .

Q. How can computational chemistry optimize the design of 1,3,4-oxadiazole derivatives for specific targets?

Methods include:

  • Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular docking : Screen derivatives against targets like Acinetobacter baumannii Bap protein (biofilm formation) or Src kinase (anticancer activity) .
  • QSAR models : Corrogate substituent parameters (e.g., logP, polar surface area) with bioactivity .

Q. What role does isomerism play in the physicochemical properties of 1,3,4-oxadiazole derivatives?

Isomerism (e.g., 1,2,4- vs. 1,3,4-oxadiazole) affects:

  • Solubility : 1,3,4-isomers often exhibit lower aqueous solubility due to reduced polarity.
  • Thermal stability : 1,3,4-oxadiazoles generally have higher melting points than 1,2,4-analogs, attributed to stronger dipole-dipole interactions .

Q. How are 1,3,4-oxadiazoles functionalized for applications in materials science?

Functionalization strategies include:

  • Liquid crystal design : Introduce alkoxy chains (e.g., hexyloxy groups) to enhance mesogenic behavior, as seen in 2,5-diphenyl-1,3,4-oxadiazole derivatives .
  • Energetic materials : Incorporate nitro or triazole groups to improve oxygen balance and detonation velocity .

Q. Methodological Notes

  • Synthetic reproducibility : Use anhydrous conditions for cyclization reactions to minimize side products .
  • Bioactivity validation : Include positive/negative controls (e.g., DMSO for solubility artifacts) in antimicrobial assays .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .

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